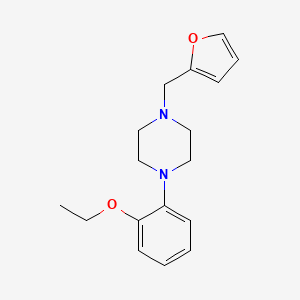
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Fenspiride, is a drug that has been extensively studied for its therapeutic potential in various respiratory disorders. Fenspiride is a non-sedative, non-steroidal, and anti-inflammatory drug that has been shown to have bronchodilator and mucolytic effects.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting phosphodiesterase 4 (PDE4) enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which leads to bronchodilation and mucus clearance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which contribute to the pathogenesis of respiratory disorders. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which further contributes to its anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of surfactant protein D (SP-D), which plays a crucial role in lung defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its well-established safety profile. This compound has been extensively studied in preclinical and clinical trials, and its safety has been well-documented. Additionally, this compound has been shown to have a low incidence of adverse effects, which makes it a safe and effective treatment option for respiratory disorders.
However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not widely available, and its synthesis is relatively complex, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the research on N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One of the future directions is to investigate its potential therapeutic effects in other respiratory disorders such as cystic fibrosis and idiopathic pulmonary fibrosis. Another future direction is to investigate the potential of this compound as a combination therapy with other drugs for the treatment of respiratory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on lung defense mechanisms.
Méthodes De Synthèse
The synthesis of N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2,6-dichlorobenzyl chloride with 4-morpholinepropanol in the presence of a base, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt. The purity of the synthesized product is determined by high-performance liquid chromatography (HPLC) and melting point analysis.
Applications De Recherche Scientifique
N-(2,6-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its therapeutic potential in various respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has been shown to have bronchodilator and mucolytic effects, which make it an effective treatment option for these respiratory disorders. This compound has also been shown to have anti-inflammatory effects, which further contributes to its therapeutic potential.
Propriétés
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c15-13-3-1-4-14(16)12(13)11-17-5-2-6-18-7-9-19-10-8-18;;/h1,3-4,17H,2,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYKCLTUEJGVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=CC=C2Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465779.png)
![4-({(2R,5S)-5-[(5-chloropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5465781.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465784.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5465787.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5465808.png)
![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![N~1~-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B5465814.png)
![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)
![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)